Superior Cellular Potency for Substrate S-Acylation Inhibition vs. TTZ-2
In HEK293T cells co-expressing SNAP25 and zDHHC2, TTZ-1 displayed an IC50 of approximately 15 µM for inhibiting substrate S-acylation, while the structurally-related analog TTZ-2 was less potent with an IC50 of approximately 19 µM [1].
| Evidence Dimension | Cellular potency (IC50) for zDHHC2-mediated SNAP25 S-acylation |
|---|---|
| Target Compound Data | IC50 ≈ 15 µM |
| Comparator Or Baseline | TTZ-2 (dihydrobenzo-oxazine analog): IC50 ≈ 19 µM |
| Quantified Difference | Target compound (TTZ-1) is approximately 1.27-fold more potent (lower IC50 by ~4 µM) |
| Conditions | HEK293T cells transfected with GFP-SNAP25b and HA-zDHHC2; pre-incubation for 4 h with compound followed by metabolic labeling |
Why This Matters
This 1.27-fold improvement in cellular IC50 provides a quantifiable basis for preferring TTZ-1 over TTZ-2 in cellular assays where maximal inhibition of zDHHC2-mediated S-acylation is required at the lowest effective concentration.
- [1] Salaun, C., et al. Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation. bioRxiv 2022, 2022.03.17.484726. View Source
